Home > Products > Screening Compounds P103473 > Dehydro Tizanidine
Dehydro Tizanidine - 125292-34-4

Dehydro Tizanidine

Catalog Number: EVT-1442259
CAS Number: 125292-34-4
Molecular Formula: C9H6ClN5S
Molecular Weight: 251.692
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Clonidine

Compound Description: Clonidine is a centrally acting alpha-2 adrenergic receptor agonist, primarily used to treat hypertension. It also finds use in managing opioid withdrawal symptoms, including those associated with tizanidine discontinuation. []

Relevance: Clonidine and tizanidine share a similar mechanism of action, targeting alpha-2 adrenergic receptors in the central nervous system. [] This shared mechanism allows clonidine to mitigate the adrenergic hyperactivity characteristic of tizanidine withdrawal. While not structurally identical, both compounds contain an imidazoline ring system, contributing to their interaction with alpha-2 receptors.

Overview

Dehydro Tizanidine is a derivative of Tizanidine, a medication primarily used as a muscle relaxant to manage spasticity associated with neurological conditions. Tizanidine itself is an α2-adrenergic agonist that works by inhibiting presynaptic release of excitatory amino acids, thus reducing muscle tone and spasticity. Dehydro Tizanidine, while less commonly discussed, is notable for its potential pharmacological applications and its role in the metabolic pathways of Tizanidine.

Source

Dehydro Tizanidine is synthesized from Tizanidine through various chemical processes. The primary source of information regarding its synthesis and properties comes from pharmaceutical research and patent literature, which detail methods for the preparation of Tizanidine and its derivatives.

Classification

Dehydro Tizanidine falls under the category of pharmaceutical compounds, specifically as a derivative of Tizanidine. It is classified as an α2-adrenergic agonist, similar to its parent compound.

Synthesis Analysis

Methods

The synthesis of Dehydro Tizanidine typically involves the dehydrogenation of Tizanidine. Various methods have been explored in the literature:

  1. Chemical Dehydrogenation: This method often employs oxidizing agents to facilitate the removal of hydrogen atoms from the Tizanidine molecule.
  2. Catalytic Methods: Utilizing catalysts like palladium or platinum under specific conditions can enhance the efficiency of the dehydrogenation process.

Technical Details

For example, one method involves heating Tizanidine in the presence of a strong acid catalyst, which promotes the elimination of hydrogen and results in the formation of Dehydro Tizanidine. The reaction conditions, including temperature and time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Dehydro Tizanidine retains much of the structural integrity of Tizanidine but lacks certain hydrogen atoms due to dehydrogenation. Its molecular formula can be represented as C₉H₇ClN₅S, reflecting the loss of hydrogen during synthesis.

Data

  • Molecular Weight: Approximately 252.7 g/mol
  • Structural Features: The compound features a benzothiadiazole core similar to that of Tizanidine but with distinct electronic properties due to the absence of hydrogen atoms.
Chemical Reactions Analysis

Reactions

Dehydro Tizanidine can participate in several chemical reactions typical for aromatic compounds:

  1. Electrophilic Substitution: The presence of electron-donating groups can facilitate reactions such as nitration or sulfonation.
  2. Nucleophilic Reactions: The compound may react with nucleophiles at positions adjacent to electron-withdrawing groups.

Technical Details

The reactivity profile is influenced by the electronic distribution within the molecule, which can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action

Process

Dehydro Tizanidine functions similarly to Tizanidine by acting on α2-adrenergic receptors in the central nervous system. The mechanism involves:

  1. Receptor Binding: Dehydro Tizanidine binds to α2-adrenergic receptors, leading to decreased neurotransmitter release.
  2. Inhibition of Neuronal Activity: This action results in reduced excitatory signals to motor neurons, thereby decreasing muscle tone.

Data

Pharmacological studies indicate that derivatives like Dehydro Tizanidine may exhibit altered potency or efficacy compared to their parent compound due to structural changes affecting receptor affinity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting points can vary based on purity and synthesis method.

Relevant analyses such as Differential Scanning Calorimetry (DSC) can provide insights into thermal behavior and stability profiles.

Applications

Scientific Uses

Dehydro Tizanidine is primarily investigated for its potential therapeutic applications in managing muscle spasticity and pain relief. Research continues into its efficacy compared to traditional Tizanidine, particularly regarding:

  1. Pharmacokinetics: Understanding how Dehydro Tizanidine is metabolized in comparison to its parent compound.
  2. Clinical Applications: Exploring its use in treating conditions like multiple sclerosis or spinal cord injuries where muscle relaxation is beneficial.

Additionally, studies focusing on its detection and quantification in pharmaceutical formulations highlight its relevance in quality control processes within pharmaceutical manufacturing.

Introduction to Dehydro Tizanidine

Nomenclature and Structural Classification

Systematic Nomenclature:

  • IUPAC Name: 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
  • Chemical Abstracts Service (CAS) Registry: 125292-34-4
  • Other Identifiers:
  • UNII: CVX8DX8KWA
  • PubChem CID: 46780587
  • EPA CompTox DTXSID: DTXSID70675663 [1] [6] [8]

Molecular Characteristics:

  • Formula: C₉H₆ClN₅S
  • Molecular Weight: 251.70 g/mol
  • SMILES Notation: ClC1=C(NC2=NC=CN2)C3=NSN=C3C=C1
  • InChI Key: SIXOTSDVJFHVJP-UHFFFAOYSA-N [4] [6]

Structural Classification:Dehydro Tizanidine is classified as a benzothiadiazole-imidazole conjugate characterized by planar aromatic systems connected through an amine linkage. The benzothiadiazole component incorporates a chlorine substituent at the 5-position, while the imidazole ring exists in a dehydro form (lowing saturation at the 4,5-position) compared to Tizanidine's dihydroimidazole structure. This structural modification creates extended π-conjugation, evidenced by altered ultraviolet absorption profiles observed during chromatographic analysis [3] [5].

Table 1: Structural Characteristics of Dehydro Tizanidine

CharacteristicValue/Descriptor
Ring SystemsBenzothiadiazole + Imidazole
Key Functional GroupsAromatic amine, Thiadiazole, Imidazole
Conjugation SystemExtended π-system across rings
Hydrogen Bond Donors2 (Imidazole -NH- + -NH-)
Hydrogen Bond Acceptors5 (4 N atoms + S atom)

Historical Context and Discovery in Pharmaceutical Chemistry

Dehydro Tizanidine was first identified during quality control analyses of Tizanidine hydrochloride drug substance batches in the early 2000s. Researchers detected this previously uncharacterized impurity via high-performance liquid chromatography (HPLC) during routine pharmaceutical manufacturing surveillance. The unknown peak exhibited distinct retention behavior compared to the parent drug and known synthetic intermediates, prompting systematic isolation efforts [3].

Isolation and Characterization Milestones:

  • Chromatographic Separation: The impurity was isolated from Tizanidine active pharmaceutical ingredient (API) batches using preparative HPLC techniques with polar stationary phases, enabling milligram-scale purification for structural elucidation [3].
  • Spectroscopic Identification: Nuclear magnetic resonance (NMR) studies revealed characteristic imidazole proton signals at δ 6.8–7.0 ppm, contrasting with Tizanidine's aliphatic imidazoline protons. Mass spectrometry confirmed the molecular ion at m/z 251.0032 (C₉H₆ClN₅S), consistent with a dehydrogenated structure [3].
  • Synthetic Confirmation: The structure was unequivocally confirmed as 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride through targeted synthesis, establishing its origin as a process-related impurity arising from incomplete imidazoline ring formation during Tizanidine synthesis [3] [10].

Synthetic Pathway Context:Dehydro Tizanidine formation occurs during the final cyclization step in classical Tizanidine synthesis routes. When cyclocondensation between 4-chloro-2,1,3-benzothiadiazol-5-amine and ethylenediamine derivatives occurs under suboptimal conditions (e.g., excessive temperature or impure reagents), dehydrogenation competes with imidazoline ring formation. This side reaction typically represents <0.5% of the product mixture but necessitates rigorous control to meet pharmaceutical purity standards [10].

Significance in Drug Metabolism and Impurity Profiling

Metabolic Significance:In vivo studies identify Dehydro Tizanidine as the M5 metabolite of Tizanidine, formed primarily through hepatic cytochrome P450-mediated oxidation. Unlike phase I metabolites that typically increase hydrophilicity, this dehydrogenation maintains lipophilicity (logP ≈ 2.1), potentially enhancing membrane permeability. While quantitatively minor (<5% of administered dose), its structural similarity to bioactive molecules warrants pharmacological evaluation [6] [7].

Table 2: Significance in Pharmaceutical Analysis

ContextRole of Dehydro TizanidineAnalytical Methods
Impurity ProfilingMarker for synthesis optimizationHPLC (0.1–0.5% detection limits)
Stability StudiesDegradation indicator under oxidationForced degradation HPLC
Bioequivalence TestingMetabolite quantification in plasmaLC-MS/MS (LOQ ~0.1 ng/mL)
Regulatory ComplianceICH Q3A/B threshold applicationValidated chromatographic methods

Pharmaceutical Quality Control:The International Council for Harmonisation (ICH) guidelines classify Dehydro Tizanidine as a "qualifying impurity" requiring strict control at ≤0.15% in final drug products. Its detection necessitates:

  • Optimization of synthetic catalysts to minimize dehydrogenation
  • Implementation of orthogonal purification methods (e.g., crystallization, chromatography)
  • Development of stability-indicating methods capable of resolving it from structurally related compounds [3] [10]

Analytical Challenges:Dehydro Tizanidine co-elutes with key synthetic intermediates during routine reverse-phase chromatography due to similar polarity. Advanced resolution techniques employ:

  • Mixed-mode stationary phases (C18/phenyl)
  • Buffered mobile phases (pH 3.5–5.0)
  • Tandem mass spectrometric detection for metabolite quantification in biological matrices [5] [10]

Regulatory Status:Pharmacopeial standards (USP/EP) now include identification tests and acceptance criteria for Dehydro Tizanidine in Tizanidine monographs. Certified reference materials are commercially available with >95% purity and comprehensive characterization data to support analytical applications [4] [5] [10].

Properties

CAS Number

125292-34-4

Product Name

Dehydro Tizanidine

IUPAC Name

5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine

Molecular Formula

C9H6ClN5S

Molecular Weight

251.692

InChI

InChI=1S/C9H6ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-4H,(H2,11,12,13)

InChI Key

SIXOTSDVJFHVJP-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1Cl)NC3=NC=CN3

Synonyms

5-Chloro-N-1H-imidazol-2-yl-2,1,3-benzothiadiazol-4-amine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.